molecular formula C21H23N5O3S B11665217 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11665217
M. Wt: 425.5 g/mol
InChI Key: CUEVGVLCSSVBOX-HYARGMPZSA-N
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Description

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    S-Alkylation: The triazole thiol is then subjected to S-alkylation using an alkyl halide in the presence of a base.

    Condensation Reaction: The final step involves the condensation of the alkylated triazole with an appropriate aldehyde or ketone to form the desired acetohydrazide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is studied for its potential to inhibit specific enzymes or pathways in microbial and cancer cells.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the hydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide
  • 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
  • 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide

Uniqueness

What sets 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide apart is its specific combination of functional groups. The presence of both the triazole ring and the hydrazide moiety allows for unique interactions with biological targets, making it a promising candidate for various applications in research and industry.

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C21H23N5O3S/c1-4-26-20(15-8-6-5-7-9-15)24-25-21(26)30-13-19(28)23-22-14(2)16-10-11-17(27)18(12-16)29-3/h5-12,27H,4,13H2,1-3H3,(H,23,28)/b22-14+

InChI Key

CUEVGVLCSSVBOX-HYARGMPZSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3

Origin of Product

United States

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